![molecular formula C12H12Cl2N4OS B2581937 5,6-dichloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]pyridine-3-carboxamide CAS No. 848250-54-4](/img/structure/B2581937.png)
5,6-dichloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string1S/C8H8Cl2N2O/c1-12(2)8(13)5-3-6(9)7(10)11-4-5/h3-4H,1-2H3 . This string represents the structure of the molecule in terms of the atoms present and their connectivity. Physical And Chemical Properties Analysis
This compound is a solid . Other physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved information.Aplicaciones Científicas De Investigación
Antimicrobial and Anticancer Agents
Research has focused on synthesizing and evaluating derivatives of thiadiazole and pyridine for their antimicrobial and anticancer activities. For example, novel pyrazolopyrimidines derivatives have been investigated for their potential as anticancer and anti-5-lipoxygenase agents, with compounds screened for cytotoxic activities against cancer cell lines and 5-lipoxygenase inhibition activities, indicating a promising avenue for therapeutic applications (Rahmouni et al., 2016). Additionally, thiadiazolo[3,4-c]pyridine derivatives have been explored as donor-acceptor-type electrochromic polymers with low bandgap, showcasing their potential in material sciences for applications like fast-switching green electrochromic devices (Ming et al., 2015).
Material Science Applications
In material science, compounds containing pyridine and thiadiazole moieties have been synthesized for various applications, including the development of novel polymers with specific characteristics. For example, new polyamides based on bis[(4-carboxyanilino) carbonyl] pyridine and aromatic diamines have been synthesized, showing potential applications in polymer science due to their thermal properties and solubility in polar solvents (Faghihi & Mozaffari, 2008).
Synthesis and Characterization of Novel Compounds
The synthesis and biological evaluation of compounds featuring pyridine and thiadiazole structures have been a significant area of research, aiming to develop new molecules with potential therapeutic or material applications. This includes the synthesis of novel derivatives for exploring their biological properties, such as DNA and protein binding capabilities, which could lead to new therapeutic agents (Li et al., 2020).
Antiproliferative and Catalytic Activities
Research has also been conducted on copper(ii) complexes with pyridine derivatives, focusing on their antiproliferative activity against cancer cells and catalytic activity in oxidation reactions. These studies underscore the potential of pyridine and thiadiazole derivatives in medicinal chemistry and catalysis, opening new avenues for the development of anticancer agents and catalysts (Choroba et al., 2019).
Safety and Hazards
Propiedades
IUPAC Name |
5,6-dichloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2N4OS/c1-6(2)3-9-17-18-12(20-9)16-11(19)7-4-8(13)10(14)15-5-7/h4-6H,3H2,1-2H3,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBMFEKHJRPADPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN=C(S1)NC(=O)C2=CC(=C(N=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-dichloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]pyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(6-ethoxybenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2581857.png)
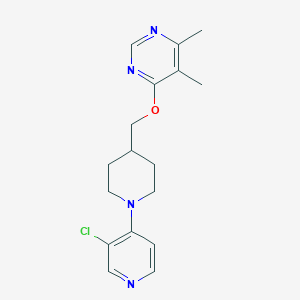
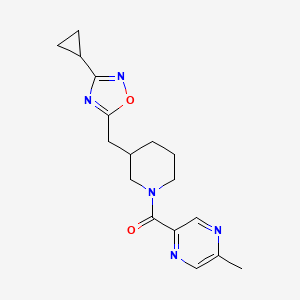
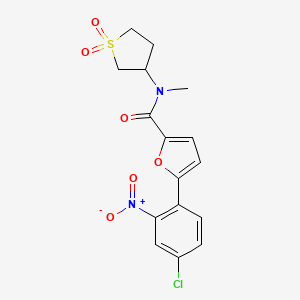
![Methyl 2-[(2-{[(4-bromophenyl)sulfonyl]amino}acetyl)amino]-2-phenylacetate](/img/structure/B2581865.png)

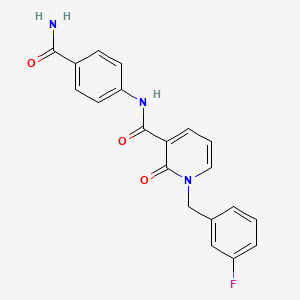


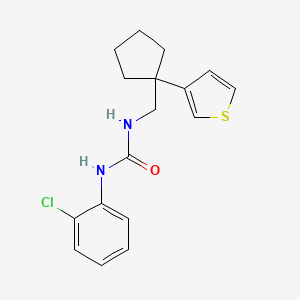
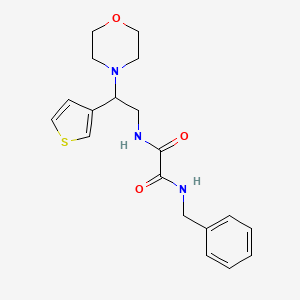

![N-(benzo[d]thiazol-2-yl)-2-(4-fluorophenyl)-N-(2-morpholinoethyl)acetamide hydrochloride](/img/structure/B2581876.png)